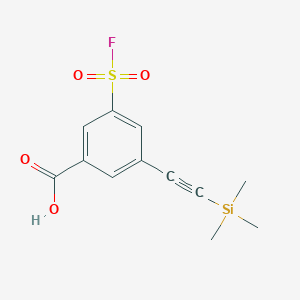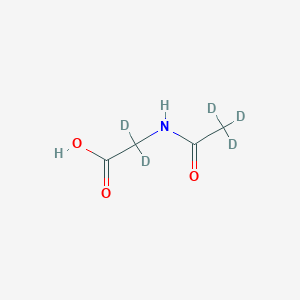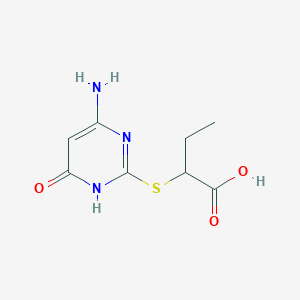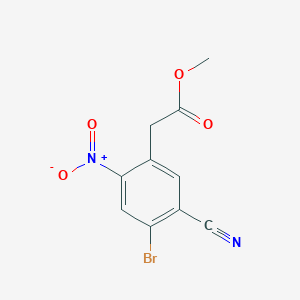![molecular formula C12H8N2O B1450800 ベンゾ[g]キナゾリン-4(3H)-オン CAS No. 33987-00-7](/img/structure/B1450800.png)
ベンゾ[g]キナゾリン-4(3H)-オン
概要
説明
Benzo[g]quinazolin-4(3H)-one: is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a fused benzene and quinazolinone ring system. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
科学的研究の応用
Chemistry:
- Quinazolinones are used as intermediates in the synthesis of various organic compounds.
Biology:
- Quinazolinones have shown significant biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .
Medicine:
- Quinazolinones are being explored for their potential therapeutic applications in treating various diseases, including cancer and infectious diseases .
Industry:
- Quinazolinones are used in the development of agrochemicals and pharmaceuticals due to their diverse biological activities.
作用機序
Target of Action
Benzo[g]quinazolin-4(3H)-one is a common core structure found in a large number of natural products and synthetic drugs showing a broad range of biological and therapeutic activities . .
Mode of Action
It is known that quinazolin-4(3h)-ones are synthesized via visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation . This reaction proceeds using fluorescein as a photocatalyst .
Biochemical Pathways
It is known that quinazolin-4(3h)-ones are common core structures found in a large number of natural products and synthetic drugs showing a broad range of biological and therapeutic activities .
Action Environment
It is known that the synthesis of quinazolin-4(3h)-ones via visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation .
準備方法
Synthetic Routes and Reaction Conditions:
Visible Light-Induced Condensation Cyclization: One of the green and efficient methods for synthesizing quinazolin-4(3H)-ones involves the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes.
Copper-Mediated Synthesis: Another method involves the copper-mediated tandem C(sp2)–H amination of N-(quinolin-8-yl)benzamide and amidine hydrochlorides.
Industrial Production Methods: Industrial production methods for benzo[g]quinazolin-4(3H)-one are not widely documented, but the aforementioned synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and scaling up of the processes.
化学反応の分析
Types of Reactions:
Oxidation: Quinazolinones can undergo oxidation reactions, often leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can convert quinazolinones to their corresponding dihydroquinazolinones.
Substitution: Quinazolinones can participate in substitution reactions, particularly nucleophilic substitution, to form various substituted quinazolinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and TBHP.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents like amines and halides are often employed in substitution reactions.
Major Products:
Oxidation: Quinazoline derivatives.
Reduction: Dihydroquinazolinones.
Substitution: Substituted quinazolinones with various functional groups.
類似化合物との比較
Quinazolin-4(3H)-one: A closely related compound with similar biological activities.
Dihydroquinazolinones: Reduced forms of quinazolinones with distinct chemical properties.
Substituted Quinazolinones: Quinazolinones with various functional groups that exhibit unique biological activities.
Uniqueness: Benzo[g]quinazolin-4(3H)-one is unique due to its fused benzene and quinazolinone ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinazolinones and contributes to its diverse range of applications in scientific research and industry.
特性
IUPAC Name |
3H-benzo[g]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-12-10-5-8-3-1-2-4-9(8)6-11(10)13-7-14-12/h1-7H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFQXWHQGPGKGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345815 | |
| Record name | benzo[g]quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33987-00-7 | |
| Record name | benzo[g]quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spectrum of antimicrobial activity exhibited by 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives?
A1: Studies have shown that 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives display a broad spectrum of antimicrobial activity. They are effective against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. Additionally, these compounds exhibit antifungal activity against various fungal species such as Aspergillus fumigatus and Candida albicans []. This broad-spectrum activity makes them promising candidates for further development as antimicrobial agents.
Q2: How does the structure of 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives influence their antimicrobial potency?
A2: While specific structure-activity relationships haven't been comprehensively detailed in the provided abstracts, research suggests that modifications to the 2-thioxobenzo[g]quinazolin-4(3H)-one scaffold can significantly impact antimicrobial activity []. For example, the presence and nature of substituents on the benzo[g]quinazolin-4(3H)-one core seem to influence the potency against various bacterial and fungal strains []. Further investigation into these structure-activity relationships is crucial for optimizing the antimicrobial efficacy of these compounds.
Q3: What synthetic strategies have been employed to produce 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives?
A3: Researchers have explored various synthetic routes to obtain 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives. One approach involves the condensation of 2H-naphth[2,3-d][3,1] oxazin-2,4 (IH)-dione with Schiff bases or ketoanils, leading to the formation of substituted 2-thioxobenzo[g]quinazolin-4(3H)-ones []. This method offers versatility in introducing diverse substituents onto the core structure, enabling the exploration of structure-activity relationships.
Q4: Beyond antimicrobial applications, what other therapeutic areas have been explored for 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives?
A4: In addition to their promising antimicrobial properties, 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives have demonstrated potential in other therapeutic areas. Preliminary research suggests that these compounds may possess antiviral activity []. This finding opens up exciting avenues for further investigation into their potential as antiviral agents.
Q5: What in vivo studies have been conducted on 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives?
A5: At least one study has investigated the biodistribution of a specific 2-thioxobenzo[g]quinazolin-4(3H)-one derivative, 3-benzyl-2-([3-methoxybenzyl]thio)benzo[g]quinazolin-4-(3H)-one, in tumor-bearing mice using radiolabeling techniques []. This research provides valuable insights into the in vivo behavior of these compounds and lays the groundwork for further exploration of their therapeutic potential in relevant animal models.
Q6: Are there any computational studies exploring the properties and potential applications of 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives?
A6: While the provided abstracts don't detail specific computational studies, it's highly likely that computational chemistry techniques are being employed in this field. Molecular docking studies, for example, would be valuable in understanding the potential interactions of 2-thioxobenzo[g]quinazolin-4(3H)-one derivatives with their biological targets []. Further computational investigations, including QSAR modeling and molecular dynamics simulations, could provide valuable insights for optimizing the design and development of novel derivatives with enhanced activity and selectivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


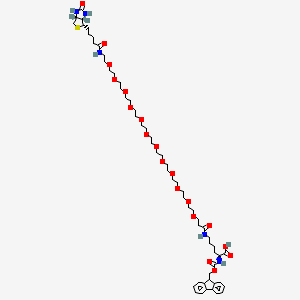
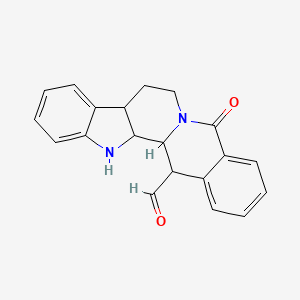

![6-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1450720.png)
![(1R,2R,4R,5R,10R,11R,14S,15S,16S,18S,19R)-5,5'-dihydroxy-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,2'-oxolane]-7-one](/img/structure/B1450723.png)
